5-Bromo-2-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSCMXZZHFRZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679249 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-97-7 | |

| Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(trifluoromethyl)benzoic acid CAS number

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)benzoic Acid

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No. 654-97-7), a critical building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical data, insights into its synthetic utility, and field-proven protocols for its application. We will explore the causality behind its reactivity, its role in the design of novel therapeutic agents, and the essential safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.

Introduction: A Key Fluorinated Intermediate

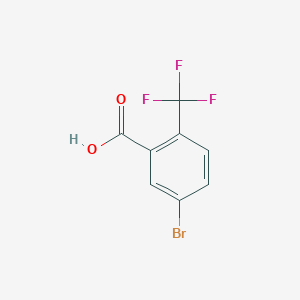

This compound is an aromatic carboxylic acid that has gained significant traction as a versatile synthetic intermediate. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a bromine atom, and a trifluoromethyl (CF3) group. The strategic placement of these groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex organic molecules.

The trifluoromethyl group is particularly noteworthy. Its incorporation into organic compounds is a cornerstone of modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The bromine atom serves as an excellent leaving group, rendering the molecule highly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] This allows for the precise and controlled introduction of diverse functional groups, accelerating the discovery of lead compounds in drug development pipelines.[3]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is foundational to its effective and safe application. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 654-97-7 | [5] |

| Molecular Formula | C₈H₄BrF₃O₂ | [6] |

| Molecular Weight | 269.02 g/mol | |

| Physical Form | Solid, white to light yellow powder/crystal | [7] |

| Purity | Typically ≥98% | [5] |

| Melting Point | 133 - 137 °C | [7] |

| InChI Key | SWSCMXZZHFRZLX-UHFFFAOYSA-N | |

| Storage | Sealed in a dry place at room temperature |

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Synthetic Utility and Reactivity

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid group can undergo standard transformations like esterification or amidation to modulate solubility and bioavailability in drug candidates.[3] However, the primary reactive site for carbon-carbon or carbon-heteroatom bond formation is the bromine-substituted carbon.

The electron-withdrawing nature of the adjacent trifluoromethyl group and the carboxylic acid influences the electronic properties of the aromatic ring, impacting the regioselectivity and efficiency of subsequent reactions. The bromine atom's position makes it an ideal handle for introducing complexity via cross-coupling chemistry, a cornerstone of modern pharmaceutical synthesis.

Caption: 2D structure of this compound.

Applications in Drug Discovery and Materials Science

This compound is not just a laboratory curiosity; it is a key precursor in the synthesis of compounds targeting a wide range of diseases.[3] Its derivatives have shown potential in the development of anti-inflammatory agents, and its structural motifs are instrumental in creating novel anticancer agents.[3] The ability to precisely modify the core scaffold allows for the design of molecules that can selectively inhibit specific oncogenic proteins or cancer-related pathways.[3]

The workflow below illustrates the central role of this intermediate in a typical drug discovery campaign. It begins with the core building block, which is then elaborated through robust chemical reactions like Suzuki coupling to generate a library of diverse analogs for high-throughput screening.

Caption: Synthetic utility in a drug discovery workflow.

Key Experimental Protocols

To ensure reproducibility and safety, the following protocols provide detailed, field-tested methodologies for handling and reacting with this compound.

Protocol 5.1: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a common application for this intermediate.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Inert Atmosphere: Assemble the flask and condenser, then purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.

-

Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture via cannula or syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid, ensuring it moves to the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 5.2: Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][9]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][9]

Handling:

-

Avoid dust formation.[6]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Keep away from heat and sources of ignition.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

First Aid Measures

In the event of exposure, prompt and appropriate action is crucial. The following measures are based on standard safety data sheets.[6]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[6][9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Always show the Safety Data Sheet (SDS) to the attending medical professional.[6]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in pharmaceutical and material science research cannot be overstated. Its unique combination of a reactive bromine handle and a bio-potentiating trifluoromethyl group provides chemists with a powerful tool for molecular design and synthesis. By understanding its properties, reactivity, and safety requirements, researchers can effectively and safely unlock its full potential in the creation of novel, high-impact molecules.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 654-97-7|this compound|BLD Pharm [bldpharm.com]

- 5. jrmedichem.com [jrmedichem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

5-Bromo-2-(trifluoromethyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethyl)benzoic Acid

Introduction

This compound, identified by CAS number 654-97-7, is a halogenated and fluorinated aromatic carboxylic acid. Its molecular architecture, featuring a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the benzoic acid core, makes it a valuable and versatile building block in medicinal chemistry and materials science. The precise positioning of these functional groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. For researchers in drug development and chemical synthesis, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, developing robust purification protocols, designing effective formulation strategies, and predicting its pharmacokinetic profile. This guide provides a detailed examination of the core physical properties of this compound, the established methodologies for their determination, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties

The physical characteristics of this compound are dictated by the interplay of its constituent functional groups. The carboxylic acid moiety allows for hydrogen bonding, while the trifluoromethyl group impacts its acidity and lipophilicity, and the bromine atom adds to its molecular weight and influences its crystalline structure.

-

Molecular Formula: C₈H₄BrF₃O₂

-

Molecular Weight: 269.02 g/mol

-

Appearance: This compound is typically supplied as an off-white to slight yellow solid or powder at room temperature.[1]

-

Melting Point: The melting point for this compound is reported to be in the range of 116-121 °C .[2] A sharp, well-defined melting range is a primary indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.

-

Boiling Point: An experimentally verified boiling point at standard atmospheric pressure is not consistently reported in the literature. One source provides a predicted boiling point of 308.2 ± 42.0 °C .[1] Due to the compound's high molecular weight and potential for decomposition at elevated temperatures, purification is more practically achieved via recrystallization rather than distillation.

-

Solubility: While quantitative data is sparse, the compound is qualitatively described as being slightly soluble in water.[4][5] Based on the principle of "like dissolves like," it is expected to exhibit greater solubility in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF), and chlorinated solvents (dichloromethane), as well as polar aprotic solvents like DMSO and DMF.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 654-97-7 | |

| Molecular Formula | C₈H₄BrF₃O₂ | |

| Molecular Weight | 269.02 g/mol | |

| Appearance | Off-white to slight yellow solid | [1] |

| Melting Point | 116-121 °C | [2] |

| Boiling Point | 308.2 ± 42.0 °C (Predicted) | [1] |

| pKa | 2.42 ± 0.10 (Predicted, for isomer 1483-56-3) | [3][4] |

| Storage | Sealed in dry, room temperature |

Visualization of Structure-Property Relationships

The interplay between the molecular structure of this compound and its key physical properties can be visualized as a logical relationship diagram.

Caption: Relationship between molecular structure and key physical properties.

Experimental Methodologies

To ensure scientific integrity, physical properties must be determined using standardized, validated protocols. The following sections detail the authoritative methods for measuring the key properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[6] Its accuracy is contingent on proper sample preparation and precise temperature control.

Causality: This method relies on efficient and uniform heat transfer from a calibrated heating block to a finely powdered sample.[6] A narrow melting range (0.5-1.0 °C) indicates high purity, as impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces and causing melting to occur over a broader and lower temperature range.

Protocol:

-

Sample Preparation: The solid sample must be thoroughly dried and finely ground into a homogenous powder using a mortar and pestle.[6] This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: The open end of a thin-walled glass capillary tube (sealed at the other end) is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to compact the powder to a height of 2-3 mm.[7]

-

Apparatus Setup: The loaded capillary is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[8]

-

Rapid Determination (Optional): An initial rapid heating (~10 °C/min) can be performed to find an approximate melting range, saving time.[9]

-

Accurate Determination: A fresh sample is heated to a temperature approximately 10-15 °C below the approximate melting point.[6][7] The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[7][8]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting) are recorded. This range is the compound's melting point.[7]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.[10][11]

Causality: This method is based on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration (where half of the acid has been neutralized), the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. At this specific point, the pH of the solution is equal to the pKa of the acid.

Protocol:

-

System Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like acetonitrile or methanol for sparingly soluble compounds.[10][12] The solution is diluted to a known concentration (e.g., 0.01 M).

-

Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[11]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the stable pH is recorded.[11]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the inflection point of this curve (or the peak of the first derivative plot, ΔpH/ΔV). The volume of titrant at the half-equivalence point is determined, and the pH at this volume corresponds to the pKa.[13]

Solubility Determination (Shake-Flask Method)

The shake-flask method, as described in OECD Guideline 105, is a robust and widely accepted protocol for determining the water solubility of chemical substances.[14][15]

Causality: This method establishes a thermodynamic equilibrium between the undissolved solid solute and the solvent. The concentration of the solute in the saturated solution at a given temperature represents its solubility. The system must be allowed to reach equilibrium, which is confirmed by measuring the concentration at different time points until it remains constant.[16]

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water) in a flask.[17] Using an excess ensures that a saturated solution is formed.

-

Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a constant temperature bath (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the solid by centrifugation or filtration, ensuring no solid particles are carried over.[15]

-

Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[15][17]

-

Calculation: The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature.

Predicted Spectral Data Analysis

While specific experimental spectra for this compound are not widely published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region. There are three distinct aromatic protons.

-

The proton at C6 (ortho to the bromine) would likely appear as a doublet.

-

The proton at C4 (para to the bromine) would likely appear as a doublet of doublets, split by the protons at C3 and C6.

-

The proton at C3 (ortho to the carboxylic acid) would also appear as a doublet of doublets.

-

The highly deshielded carboxylic acid proton (–COOH) would appear as a broad singlet far downfield, typically >10 ppm, and its signal is exchangeable with D₂O.[18]

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 8 distinct signals, one for each unique carbon atom.

-

The carboxyl carbon (–COOH) will be the most downfield signal, typically in the 165-175 ppm range.[19]

-

Six signals will be present in the aromatic region (~120-140 ppm). The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups will be significantly affected.

-

The trifluoromethyl carbon (–CF₃) will appear as a quartet due to coupling with the three fluorine atoms.[20]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

-

O–H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[21]

-

C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[21]

-

C–F Stretches: Strong, intense absorptions are expected in the 1100-1300 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.

-

C–Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹, corresponding to the C-Br stretch.[22]

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.[23]

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

-

Handling: Researchers should use appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[24]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Following the recommendation "Sealed in dry, Room Temperature" is critical to maintain its integrity and purity over time.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 320-31-0 | 2821-B-06 | MDL MFCD07787468 | 4-Bromo-2-(trifluoromethyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

- 3. Cas 1483-56-3,2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]

- 4. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]

- 5. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jk-sci.com [jk-sci.com]

- 8. mt.com [mt.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. asianpubs.org [asianpubs.org]

- 13. scispace.com [scispace.com]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. scielo.br [scielo.br]

- 17. enamine.net [enamine.net]

- 18. rsc.org [rsc.org]

- 19. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]

- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. ijtsrd.com [ijtsrd.com]

- 23. researchgate.net [researchgate.net]

- 24. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)benzoic Acid

Introduction

5-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 654-97-7) is a key substituted aromatic carboxylic acid widely utilized as a building block in medicinal chemistry and materials science.[1] Its structural features—a bromine atom and a strongly electron-withdrawing trifluoromethyl (CF₃) group—impart unique electronic properties and steric arrangements that are valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques form the cornerstone of this characterization, providing unambiguous evidence of the molecular structure and a detailed fingerprint for quality control. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), explaining the rationale behind the expected data and providing standardized protocols for their acquisition.

Molecular Structure and Analysis

The structural integrity of a synthetic building block is the foundation of its utility. The arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectroscopic signature.

-

Chemical Formula : C₈H₄BrF₃O₂[1]

-

Molecular Weight : 269.02 g/mol [1]

-

Key Features :

-

Aromatic Ring : A 1,2,4-trisubstituted benzene ring.

-

Carboxylic Acid Group (-COOH) : The primary functional group, responsible for acidic properties and characteristic spectroscopic signals.

-

Trifluoromethyl Group (-CF₃) : A potent electron-withdrawing group ortho to the carboxylic acid, significantly influencing the electronic environment of the ring and adjacent protons/carbons.

-

Bromine Atom (-Br) : An electronegative halogen atom para to the carboxylic acid, which also influences the electronic landscape and provides a distinct isotopic signature in mass spectrometry.

-

Below is a diagram of the molecular structure with IUPAC numbering for unambiguous referencing in spectral assignments.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, three distinct signals are expected for the aromatic protons, plus a broad signal for the acidic proton.

Expertise & Causality: Predicting the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents. The -CF₃ group is strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The -COOH group is also electron-withdrawing. The -Br atom is electronegative but can also donate lone-pair electron density via resonance, leading to a more complex effect.

-

H6 : This proton is ortho to the -Br group and meta to the -CF₃ group. It is expected to be the most upfield of the aromatic protons.

-

H4 : This proton is ortho to the -Br group and meta to the -COOH group.

-

H3 : This proton is ortho to the -CF₃ group and will be the most deshielded (furthest downfield) due to the powerful inductive effect of the CF₃ group.

-

COOH : The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and solvent.[2]

Experimental Protocol: ¹H NMR

-

Sample Preparation : Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[3]

-

Instrument Setup : Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance).

-

Data Acquisition : Acquire the spectrum at room temperature. A standard ¹H pulse program is used. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| COOH | 11.0 - 13.0 | broad singlet (br s) | - | 1H |

| H3 | ~8.2 | doublet (d) | J ≈ 2.0 Hz (meta coupling to H4) | 1H |

| H4 | ~7.9 | doublet of doublets (dd) | J ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta) | 1H |

| H6 | ~7.8 | doublet (d) | J ≈ 8.5 Hz (ortho coupling to H4) | 1H |

Note: Predictions are based on data from analogous compounds like 3-(trifluoromethyl)benzoic acid and other substituted benzoic acids.[2][4] The exact chemical shifts may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the lack of symmetry, all 8 carbon atoms in this compound are expected to be chemically non-equivalent and produce distinct signals.

Expertise & Causality: Predicting the ¹³C NMR Spectrum

The chemical shifts are influenced by the electronegativity of attached groups and the overall electronic distribution.

-

Carboxylic Carbon (C=O) : This carbon is highly deshielded due to the two attached oxygen atoms and will appear significantly downfield (~165-170 ppm).[5]

-

Aromatic Carbons : Their shifts will be spread over the typical aromatic region (120-140 ppm).

-

C2 (attached to -CF₃) : The direct attachment to the electron-withdrawing CF₃ group will cause a significant downfield shift. The signal will also appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[6]

-

CF₃ Carbon : This carbon will be in a similar region but will show a very large one-bond coupling to fluorine.

-

C1, C5 (ipso-carbons) : The carbons directly attached to the -COOH and -Br groups will have their chemical shifts influenced by these substituents.

-

-

Quaternary Carbons : The carbons C1, C2, and C5, which are not attached to any protons, will typically show lower intensity signals in a standard proton-decoupled ¹³C NMR spectrum.[7]

Experimental Protocol: ¹³C NMR

-

Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup : Use the same spectrometer, switching to the ¹³C observation channel.

-

Data Acquisition : Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 512 to 2048) is required to obtain a good signal-to-noise ratio.

-

Data Processing : Process the data similarly to the ¹H spectrum. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is often used for calibration.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupling) |

| C=O (C7) | ~166 | singlet |

| C5 (C-Br) | ~122 | singlet |

| C1 (C-COOH) | ~133 | singlet |

| C2 (C-CF₃) | ~130 | quartet (q) |

| C3, C4, C6 | 128 - 138 | singlet |

| -CF₃ (C8) | ~123 | quartet (q, ¹JCF ≈ 274 Hz) |

Note: Assignments for C3, C4, and C6 are complex and would typically require 2D NMR experiments (HSQC, HMBC) for unambiguous confirmation. Predictions are based on general substituent effects and data from related molecules.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: Interpreting the FT-IR Spectrum

The spectrum of this compound will be dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.

-

O-H Stretch : A very broad and strong absorption from ~2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded carboxylic acid O-H group.[10]

-

C=O Stretch : A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. Its position can be influenced by conjugation with the aromatic ring.

-

C-O Stretch & O-H Bend : These appear in the 1210-1440 cm⁻¹ region.

-

Aromatic C=C Stretches : Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretches : The trifluoromethyl group will produce very strong and characteristic absorptions, typically in the 1100-1350 cm⁻¹ range.[6]

-

C-Br Stretch : This vibration occurs at lower wavenumbers, typically in the fingerprint region below 600 cm⁻¹.

Experimental Protocol: FT-IR

-

Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Scan : Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the major absorption bands and assign them to the corresponding functional groups.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | Aromatic C=C ring stretches |

| ~1420 | Medium | O-H in-plane bend |

| ~1300 | Strong | C-O stretch |

| 1350 - 1100 | Very Strong | C-F stretches (from -CF₃ group) |

| ~920 | Medium, Broad | O-H out-of-plane bend (Dimer) |

| < 600 | Medium | C-Br stretch |

Note: Predictions are based on standard IR correlation tables and published data for similar substituted benzoic acids.[11][12]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

Expertise & Causality: Predicting the Mass Spectrum

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 268 and 270. The presence of one bromine atom results in a characteristic isotopic pattern: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.[13]

-

Key Fragmentations : The most common fragmentation pathways for benzoic acids involve the loss of neutral fragments from the carboxylic acid group.

-

Loss of -OH (M-17) : A peak at m/z 251/253 resulting from the loss of a hydroxyl radical.

-

Loss of -COOH (M-45) : A peak at m/z 223/225 from the loss of the entire carboxyl group, forming a bromotrifluoromethylphenyl cation.

-

Loss of Br (M-79/81) : A peak at m/z 189 corresponding to the loss of the bromine atom.

-

Experimental Protocol: MS

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that induces significant fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that would likely show the deprotonated molecule [M-H]⁻ at m/z 267/269 in negative ion mode.

-

Data Acquisition : Acquire the mass spectrum over a suitable range (e.g., m/z 50-350).

-

Data Analysis : Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions based on the observed neutral losses.[14]

Predicted Mass Spectrometry Data (EI)

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |

| 268 / 270 | [C₈H₄BrF₃O₂]⁺ | - (Molecular Ion) |

| 251 / 253 | [C₈H₃BrF₃O]⁺ | •OH |

| 223 / 225 | [C₇H₃BrF₃]⁺ | •COOH |

| 189 | [C₈H₄F₃O₂]⁺ | •Br |

| 144 | [C₇H₃F₃]⁺ | •Br, •COOH |

Integrated Spectroscopic Workflow

Confirming the structure of a molecule like this compound requires a synergistic approach, where data from each technique corroborates the others.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural confirmation and purity assessment. The anticipated ¹H and ¹³C NMR spectra reveal the precise electronic environment and connectivity of the proton and carbon skeletons. FT-IR spectroscopy confirms the presence of critical functional groups, particularly the carboxylic acid and trifluoromethyl moieties. Finally, mass spectrometry establishes the correct molecular weight and the presence of bromine through its characteristic isotopic signature. Together, these techniques provide a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the quality and identity of this important chemical building block.

References

- 1. This compound | 654-97-7 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. bipm.org [bipm.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. ijtsrd.com [ijtsrd.com]

- 12. Benzoic acid [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

5-Bromo-2-(trifluoromethyl)benzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Hazard Profile and Executive Summary

This compound (CAS No. 654-97-7) is a halogenated aromatic carboxylic acid commonly utilized as a building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates and agrochemicals.[1][2] While its unique chemical structure makes it a valuable reagent, it also presents specific health and safety hazards that demand rigorous handling protocols. This guide provides a comprehensive framework for its safe use, grounded in established chemical safety principles and regulatory guidelines.

The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[3] Ingestion is also harmful. Although its toxicological properties have not been exhaustively investigated, the available data necessitates treating it with a high degree of caution.[1] Adherence to the protocols outlined herein is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Section 2: Comprehensive Hazard Analysis

A thorough understanding of the specific risks is foundational to safe handling. The classification under the Globally Harmonized System (GHS) provides a clear framework for these hazards.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Multiple Safety Data Sheets[3]

2.1. Toxicological Insights (The "Why")

-

Skin and Eye Irritation: The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the trifluoromethyl and bromo substituents, can lead to chemical irritation upon contact with skin and mucous membranes. Prolonged contact can disrupt cell membranes, leading to inflammation, redness, and pain.[4][5] In the eyes, this can cause serious, potentially lasting damage.[6]

-

Respiratory Tract Irritation: As a fine solid powder, this compound can easily become airborne, especially during weighing and transfer operations.[1][7] Inhalation of these fine particles allows them to deposit in the respiratory tract, where they can irritate the sensitive epithelial lining of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.[8][9]

-

Fire and Reactivity: While the compound itself is non-combustible and not considered a significant fire risk, its containers may burn in a fire.[10][11] The primary fire-related hazard stems from its thermal decomposition products. At high temperatures, it can decompose to release highly toxic and corrosive fumes, including carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[8][12][13] It should be stored away from strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[6]

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.

3.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source, minimizing the need for reliance on personal protective equipment.

-

Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[8] A certified chemical fume hood is the required standard for weighing, transferring, and preparing solutions to prevent inhalation of dust and vapors.[14] The ventilation system should be designed to maintain exposure levels below any established occupational limits, though none are currently specified for this compound.[10][15]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[6][7][16] Their functionality should be tested on a regular basis.

3.2. Personal Protective Equipment (PPE) Selection

PPE is mandatory for all personnel handling this chemical. The selection of appropriate PPE is a critical, task-dependent process.

-

Eye and Face Protection: Chemical safety goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[14][17] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[14] Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as chemical waste.[1]

-

Skin and Body Protection: A long-sleeved laboratory coat is required to prevent skin exposure.[2] For larger quantities or tasks with a higher risk of spillage, impervious or flame-resistant clothing should be considered.[3][14]

-

Respiratory Protection: For any operations that may generate dust, such as weighing or transfers outside of a glovebox, a NIOSH-approved particulate respirator (e.g., N95) is required, even when working within a fume hood.[1][14]

3.3. Experimental Protocol: Weighing and Handling the Solid Compound

This protocol is designed to be a self-validating system, ensuring containment and safety at each step.

-

Preparation: a. Don all required PPE (lab coat, safety goggles, nitrile gloves). b. Designate a specific area within a chemical fume hood for the handling procedure. c. Place a plastic-backed absorbent liner on the work surface to contain any minor spills. d. Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the fume hood.

-

Weighing: a. Place an analytical balance inside the fume hood if possible. If not, use a tared, sealed container to transport the chemical to a balance outside the hood, minimizing the risk of dust dispersion. b. Slowly open the reagent bottle. Avoid any sudden movements that could create a dust cloud. c. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into the tared receiving vessel. d. Keep the reagent bottle opening and the receiving vessel as close as possible to minimize the travel distance of the powder.

-

Transfer and Dissolution: a. Securely cap the reagent bottle immediately after weighing. b. If transferring the solid to a reaction flask, use a powder funnel. c. Gently tap the funnel to ensure all powder is transferred. d. Slowly add the solvent to the flask, directing the stream down the inner wall to avoid splashing and aerosolization.

-

Cleanup: a. Carefully wipe down the spatula, weigh boat, and any other contaminated equipment with a solvent-dampened cloth. b. Dispose of the weigh boat, absorbent liner, and cleaning materials as solid hazardous waste. c. Wipe down the work surface within the fume hood. d. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1]

Section 4: Emergency and Accidental Release Procedures

Immediate and correct action is crucial in the event of an emergency. All personnel must be familiar with these procedures.

4.1. First-Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]

-

Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse the mouth with water and seek immediate medical attention.[1]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7] Use extinguishing media appropriate for the surrounding fire.[8][11]

-

Specific Hazards: Thermal decomposition can produce corrosive and toxic gases (carbon oxides, hydrogen bromide, hydrogen fluoride).[8][13]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][12]

4.3. Accidental Release Measures (Spill Protocol)

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.[1]

-

Ventilate: Ensure adequate ventilation.

-

Protect: Don all required PPE, including respiratory protection.[1][4]

-

Contain: Prevent the spill from entering drains or waterways.[1]

-

Clean-up: a. For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][7] b. Avoid actions that create dust.[1] Dry cleanup procedures are preferred.[11] c. Once the bulk material is collected, decontaminate the area with a suitable solvent and wipe clean. d. Place all contaminated cleaning materials into the hazardous waste container.

-

Dispose: Arrange for disposal of the waste through a licensed professional waste disposal service.[1]

Section 5: Storage and Disposal

Proper storage and disposal are critical final steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

5.1. Storage Conditions

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][6][16]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[6]

-

Labeling: Ensure all containers are clearly and accurately labeled.[9]

5.2. Waste Disposal

-

Classification: All waste containing this chemical must be treated as hazardous waste.

-

Procedure: Dispose of surplus and non-recyclable solutions via a licensed disposal company.[1] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products.[1][8]

-

Containers: Contaminated packaging should be disposed of as unused product.[1] Do not reuse empty containers.

Section 6: References

-

Capot Chemical Co., Ltd. (2017). MSDS of this compound. --INVALID-LINK--

-

SynQuest Laboratories, Inc. (2019). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--

-

CymitQuimica. (2023). 5-Bromo-2-(trifluoromethyl)benzaldehyde Safety Data Sheet. --INVALID-LINK--

-

TCI America. (2018). 4-Bromo-2-(trifluoromethyl)benzoic Acid Safety Data Sheet. --INVALID-LINK--

-

Tokyo Chemical Industry Co., Ltd. (2023). 2-Fluoro-6-(trifluoromethyl)benzoic Acid Safety Data Sheet. --INVALID-LINK--

-

Apollo Scientific. (2023). 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--

-

Fisher Scientific. (2024). 4-Bromo-2-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--

-

Fisher Scientific. (2024). 3-Bromo-5-(trifluoromethoxy)benzoic acid Safety Data Sheet. --INVALID-LINK--

-

Apollo Scientific. (2023). 3-Bromo-2-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--

-

SynQuest Laboratories, Inc. 3-Bromo-5-(trifluoromethoxy)benzoic acid Safety Data Sheet. --INVALID-LINK--

-

Sigma-Aldrich. This compound Product Page. --INVALID-LINK--

-

AK Scientific, Inc. 3-Bromo-5-trifluoromethylbenzoic acid Safety Data Sheet. --INVALID-LINK--

-

Fisher Scientific. (2024). 2-Bromo-4-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--

-

TCI Europe N.V. (2025). 2-Bromo-4-(trifluoromethyl)benzoic Acid Safety Data Sheet. --INVALID-LINK--

-

Sigma-Aldrich. (2025). 4-Bromobenzotrifluoride Safety Data Sheet. --INVALID-LINK--

-

BenchChem. (2025). Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. --INVALID-LINK--

-

University of Hawaii. UNIT 7: Personal Protective Equipment. --INVALID-LINK--

-

Echemi.com. (2019). 3-Bromo-5-(trifluoromethyl)benzoicacid Safety Data Sheets. --INVALID-LINK--

-

Fisher Scientific. (2024). 5-Bromo-2-chlorobenzoic acid Safety Data Sheet. --INVALID-LINK--

-

U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. --INVALID-LINK--

References

- 1. capotchem.cn [capotchem.cn]

- 2. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 3. echemi.com [echemi.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. content.labscoop.com [content.labscoop.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. synquestlabs.com [synquestlabs.com]

- 13. aksci.com [aksci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Bromo-2-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The document delves into the mechanistic underpinnings of the primary synthetic strategies, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies, comparative data, and visual representations of reaction pathways are included to facilitate practical application in a laboratory setting. The guide prioritizes scientifically sound and validated methods, with a focus on direct bromination as the most efficient route, while also exploring viable alternatives such as the Sandmeyer reaction and Grignard-based approaches.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, this molecule serves as a crucial intermediate in the synthesis of a range of biologically active compounds, including anti-inflammatory agents, analgesics, and potent SGLT2 inhibitors for the treatment of diabetes.[1][3][4] The strategic placement of the bromo and trifluoromethyl substituents on the benzoic acid scaffold makes it a versatile platform for generating diverse chemical libraries for drug discovery programs.

Primary Synthetic Pathway: Electrophilic Bromination of 2-(Trifluoromethyl)benzoic Acid

The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution of 2-(trifluoromethyl)benzoic acid. This pathway is favored for its operational simplicity and use of readily available starting materials.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Similarly, the carboxylic acid group (-COOH) is also a deactivating, meta-directing group. In 2-(trifluoromethyl)benzoic acid, the positions meta to the -COOH group are 3 and 5, while the positions meta to the -CF₃ group are 4 and 6. The position that is meta to both groups is the 5-position, making it the most electronically favorable site for electrophilic attack. The para position to the trifluoromethyl group (position 5) is activated relative to other positions, further favoring bromination at this site.

Visualizing the Pathway

References

A Senior Application Scientist's Technical Guide to 5-Bromo-2-(trifluoromethyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile building block in modern medicinal chemistry and material science. Its unique trifluoromethyl (-CF3) and bromo (-Br) substitutions provide a powerful combination of electronic and steric properties, making it a crucial intermediate in the synthesis of complex molecules, particularly novel therapeutic agents. The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromine atom serves as a key handle for a variety of cross-coupling reactions.[1][2][3] This guide provides an in-depth analysis of the compound's core properties, validated synthesis and characterization workflows, and its applications in the field, offering a technical resource for professionals engaged in pharmaceutical and chemical research.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

The molecular formula of this compound is C8H4BrF3O2.[4][5][6] Based on this, the calculated molecular weight is 269.02 g/mol .[4][7][8][9] This value is the cornerstone for all gravimetric and molar-based laboratory operations. A summary of its essential properties is presented in Table 1.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 269.02 g/mol | [4][7][8][9] |

| CAS Number | 654-97-7 | [4][5][6] |

| Linear Formula | C8H4BrF3O2 | [4][5][6] |

| Physical Form | White to light yellow solid/powder | [4][9] |

| Melting Point | 133 - 137 °C | [9] |

| Purity | Typically ≥97-98% | [4][7] |

| Storage | Sealed in a dry environment at room temperature | [4][7] |

Synthesis and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-benefit analysis in large-scale applications. A common laboratory-scale approach involves the bromination of a trifluoromethyl-substituted benzoic acid precursor.

A representative synthetic pathway starts with 2-(trifluoromethyl)benzoic acid. The challenge in this synthesis is directing the electrophilic aromatic substitution (bromination) to the desired 5-position. The trifluoromethyl group is a meta-director and deactivating, while the carboxylic acid group is also a meta-director and deactivating. The ortho, para-directing influence of the trifluoromethyl group's lone pairs is negligible. Therefore, direct bromination often leads to a mixture of isomers.

A more controlled synthesis might involve a multi-step route, such as starting from an aniline derivative where the directing effects can be more precisely managed, followed by a Sandmeyer reaction to introduce the carboxylic acid. For instance, the diazotization of 3-trifluoromethyl-4-bromoaniline followed by cyanation and subsequent hydrolysis can yield the desired product. This provides a regiochemically controlled pathway, which is critical for ensuring the purity of the final compound.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of this compound is paramount. A multi-technique approach ensures a self-validating system, where each analysis corroborates the others.

Workflow for Analytical Validation

The following diagram illustrates a standard workflow for the synthesis and subsequent analytical validation of the target compound.

Caption: Workflow for Synthesis and Analytical Validation.

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and integration will be consistent with the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon spectrum will show eight distinct signals: six for the aromatic carbons (one bonded to Br, one to CF3, one to COOH, and three to H), one for the carboxylic acid carbon, and one for the trifluoromethyl carbon (which will show coupling to fluorine).

-

¹⁹F NMR: A single, sharp signal is expected for the -CF3 group.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks around m/z 268 and 270 corresponding to [M]⁻ or [M-H]⁻.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong peak for the C=O stretch (around 1700 cm⁻¹). Strong C-F stretching bands will also be visible (typically 1100-1300 cm⁻¹).

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Cross-Coupling Reactions: The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of diverse aryl, alkyl, or amino groups at the 5-position, enabling the construction of large compound libraries for high-throughput screening.[1]

-

Bioisostere and Metabolic Blocker: The trifluoromethyl group is a well-known bioisostere for a methyl group but with vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Crucially, it acts as a metabolic blocker; the C-F bond is extremely strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly improve a drug candidate's half-life and bioavailability.[2][3]

-

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or other functional groups. This modification is a standard strategy in drug development to modulate solubility, cell permeability, and target binding.[10] For example, forming an amide can introduce a new hydrogen bond donor/acceptor site, potentially enhancing binding affinity to a target protein.[10]

Its derivatives have shown promise in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][9][10]

Example Protocol: Amide Synthesis

This protocol details a standard laboratory procedure for converting the carboxylic acid to a representative amide, a common step in medicinal chemistry programs.

Objective: To synthesize N-benzyl-5-bromo-2-(trifluoromethyl)benzamide.

Reagents & Equipment:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer, round-bottom flasks, condenser, nitrogen inlet

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of this compound in anhydrous DCM.

-

Add 2.0 eq of thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then gently reflux for 2 hours until the evolution of gas ceases. The formation of the acyl chloride is complete.

-

Remove the excess thionyl chloride and DCM under reduced pressure.

-

-

Amide Formation:

-

Re-dissolve the crude acyl chloride in fresh anhydrous DCM under a nitrogen atmosphere.

-

In a separate flask, dissolve 1.2 eq of benzylamine and 1.5 eq of triethylamine (as an HCl scavenger) in anhydrous DCM.

-

Cool the acyl chloride solution to 0 °C and add the benzylamine/TEA solution dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours or until TLC/LC-MS indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by adding 1M HCl solution and transfer to a separatory funnel.

-

Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide product.

-

-

Characterization: Confirm the structure and purity of the final product using the analytical techniques described in Section 3.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11][12]

-

Precautionary Measures:

-

Handle in a well-ventilated area or a chemical fume hood.[11][13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

-

Avoid breathing dust.[11] In case of dust formation, use a particle respirator.[5]

-

In case of contact, wash skin with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes.[5][13]

-

Store in a tightly closed container in a dry, cool place.[4][13]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[5][13]

References

- 1. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. capotchem.com [capotchem.com]

- 7. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 8. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to Brominated Aromatic Compounds: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated aromatic compounds represent a class of molecules with a profound and dichotomous impact on science and industry. On one hand, the carbon-bromine bond on an aromatic ring is a uniquely versatile synthetic handle, pivotal in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1] The strategic incorporation of bromine can enhance a drug's therapeutic activity and favorably influence its metabolic profile.[2] On the other hand, the high stability of this bond contributes to the environmental persistence of certain brominated aromatics, such as polybrominated diphenyl ethers (PBDEs) used as flame retardants, leading to significant toxicological concerns.[3][4]

This guide provides a comprehensive technical overview for scientists navigating this complex landscape. It moves beyond a simple recitation of facts to explore the underlying principles of synthesis, the nuanced role of bromine in medicinal chemistry, the critical environmental and toxicological considerations, and the analytical methodologies required for their study. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals in organic synthesis, drug development, and environmental science.

Part 1: The Chemistry of Aromatic Bromination

The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis. The method of choice is dictated by the reactivity of the aromatic substrate and the desired substitution pattern.

Fundamental Principles: Electrophilic Aromatic Substitution (EAS)

The most common pathway for introducing bromine onto an aromatic ring is through electrophilic aromatic substitution (EAS).[5] This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromonium ion or a polarized bromine molecule.[6]

Causality of Experimental Choice: Benzene and other aromatic rings are electron-rich but also highly stable due to their aromaticity. A direct reaction with molecular bromine (Br₂) is typically too slow to be practical because bromine is not electrophilic enough to break this aromaticity.[7] Therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. The catalyst's role is to polarize the Br-Br bond, creating a much stronger electrophile (a Br⁺ equivalent) that can be attacked by the π-electron system of the aromatic ring.[8]

The mechanism proceeds in two key steps:

-

Attack and Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[9][10] This is the slow, rate-determining step of the reaction.[7]

-

Deprotonation and Restoration of Aromaticity: A weak base (often the FeBr₄⁻ complex formed in the first step) removes a proton from the carbon atom bearing the bromine. This collapses the sigma complex, restores the stable aromatic system, and yields the brominated aromatic product and regenerates the catalyst.[8]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Key Synthetic Methodologies

Protocol 1: Direct Electrophilic Bromination of Anisole

This protocol details the bromination of an activated aromatic ring, anisole, where the methoxy group directs the incoming electrophile to the ortho and para positions. The high reactivity allows the reaction to proceed without a strong Lewis acid catalyst.

Methodology:

-

Dissolution: Dissolve 10.8 g (0.1 mol) of anisole in 100 mL of a suitable solvent, such as glacial acetic acid, in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Reagent Preparation: In the dropping funnel, place a solution of 16.0 g (0.1 mol) of molecular bromine in 20 mL of glacial acetic acid.

-

Reaction: Add the bromine solution dropwise to the stirred anisole solution over 30 minutes, ensuring the temperature remains below 10°C. The red-brown color of bromine should dissipate as it reacts.

-

Quenching: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Pour the reaction mixture into 200 mL of ice-cold water containing 5 g of sodium bisulfite to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with 2 x 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product (a mixture of o- and p-bromoanisole).

-

Purification: Purify the product via fractional distillation or column chromatography to separate the isomers.

The Sandmeyer Reaction: A Versatile Alternative

For aromatic rings that are deactivated or when specific regioselectivity is required that cannot be achieved through direct substitution, the Sandmeyer reaction is an indispensable tool.[11] This reaction converts an aromatic amino group into a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide salt.[12][13]

Causality of Experimental Choice: The power of the Sandmeyer reaction lies in its ability to introduce bromine in positions that are not accessible via standard EAS directing rules.[11] The starting material is an aniline (an aromatic amine), which can be synthesized with a wide variety of substitution patterns. The diazotization step creates an excellent leaving group (N₂ gas), facilitating a radical-nucleophilic aromatic substitution.[12][13] Copper(I) is a crucial catalyst, initiating the process via a single-electron transfer to the diazonium salt.[14]

Caption: Workflow of the Sandmeyer Bromination Reaction.

Protocol 2: Sandmeyer Bromination of 4-nitroaniline

This protocol demonstrates the conversion of a deactivated, substituted aniline to the corresponding aryl bromide.

Methodology:

-

Diazotization: In a 500 mL beaker, suspend 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of 48% hydrobromic acid. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

Catalyst Preparation: In a separate 1 L flask, dissolve 14.3 g (0.1 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid.

-

Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will occur.

-

Isolation: After the addition is complete and gas evolution has subsided, warm the mixture on a steam bath for 30 minutes. Cool the flask to room temperature, which should cause the product to solidify.

-

Purification: Collect the crude 1-bromo-4-nitrobenzene by vacuum filtration and wash with cold water. Recrystallize the solid product from ethanol to yield pure crystals.

Part 2: The Role of Bromine in Drug Discovery and Development

The incorporation of bromine into a potential drug molecule is a deliberate strategy used by medicinal chemists to modulate its biological and physicochemical properties.[2]

Bromine as a "Heavy Halogen" in Medicinal Chemistry

Unlike fluorine or chlorine, bromine's larger size and more polarizable electron cloud allow it to participate in a specific and influential non-covalent interaction known as a "halogen bond."[15]

-